![molecular formula C18H25N5O2 B2771590 N-(tert-butyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide CAS No. 1006860-93-0](/img/structure/B2771590.png)
N-(tert-butyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide
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Description
N-(tert-butyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
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Scientific Research Applications
Antifungal Activity: The compound (referred to as “Probe II”) exhibited excellent antifungal activity against fungal pathogens, including multidrug-resistant Candida spp. It displayed a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL and a minimum fungicidal concentration (MFC) in the range of 4–32 µg/mL, effectively eliminating Candida spp .
Mechanism of Action: Computational simulations revealed that Probe II inhibits the formation of ergosterol (an essential component of fungal cell membranes) by targeting Sterol 14-alpha demethylase (CYP51). In vitro experiments confirmed that Probe II completely inhibits ergosterol formation in yeast cells at 2× MIC .
ADMET Analysis: While Probe II shows promise as an antifungal agent, its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile suggests moderate toxicity to humans. Further in vitro toxicity studies are needed to assess its safety .
Potential Therapeutic Applications
Beyond antifungal effects, researchers are exploring other therapeutic applications:
- Antitumor Potential : Related imidazole-containing compounds have been synthesized and evaluated for antitumor activity against different cell lines. Although not directly related to Probe II, this highlights the broader potential of imidazole derivatives .
properties
IUPAC Name |
N-tert-butyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-11-9-12(2)23(21-11)17-19-14-8-6-7-13(14)16(25)22(17)10-15(24)20-18(3,4)5/h9H,6-8,10H2,1-5H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHMZCOLHXNQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(CCC3)C(=O)N2CC(=O)NC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide |
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